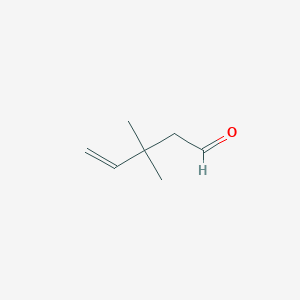
3,3-Dimethylpent-4-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Dimethylpent-4-enal is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Organic Synthesis
Reactivity in Organic Chemistry
The compound is utilized as a building block for synthesizing more complex molecules. Its unsaturation allows for various reactions such as:
- Aldol Condensation : 3,3-Dimethylpent-4-enal can participate in aldol reactions to form β-hydroxy aldehydes or ketones.
- Cyclization Reactions : It has been shown to undergo cycloisomerization reactions when treated with Grignard reagents, yielding alcohols in high yields .
Table 1: Summary of Synthetic Reactions Involving this compound
Pharmaceutical Applications
Potential Drug Intermediates
Research indicates that this compound can serve as a precursor for synthesizing pharmaceutical compounds. Its derivatives have been explored for their biological activities, including anti-inflammatory and antimicrobial properties. For example, studies have reported the synthesis of compounds derived from this aldehyde that exhibit significant activity against various pathogens .
Case Study: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of derivatives synthesized from this compound against common bacterial strains. The results demonstrated that certain derivatives displayed promising inhibitory effects, suggesting potential applications in drug development .
Agricultural Chemistry
Insecticide Development
One notable application of this compound is its role in the synthesis of insecticides. It is used to prepare intermediates like 3,3-dimethyl-4-pentenoic acid, which is crucial for producing permethrin—a widely used pyrethroid insecticide . This highlights the compound's importance in agricultural practices aimed at pest control.
Table 2: Insecticide Synthesis from this compound
Propriétés
Numéro CAS |
919-93-7 |
|---|---|
Formule moléculaire |
C7H12O |
Poids moléculaire |
112.17 g/mol |
Nom IUPAC |
3,3-dimethylpent-4-enal |
InChI |
InChI=1S/C7H12O/c1-4-7(2,3)5-6-8/h4,6H,1,5H2,2-3H3 |
Clé InChI |
WLXREHIPDUEVON-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















